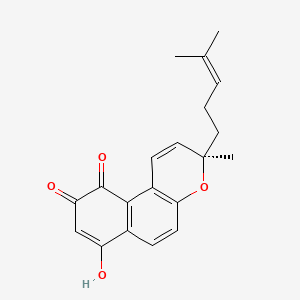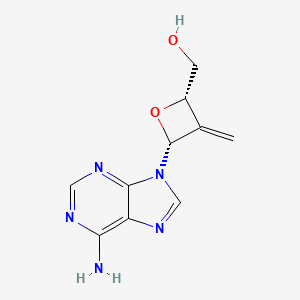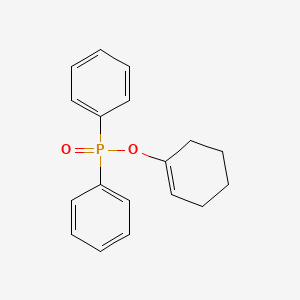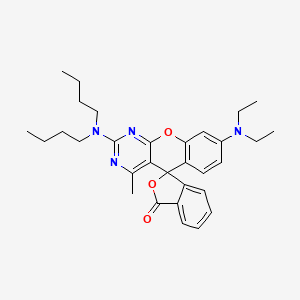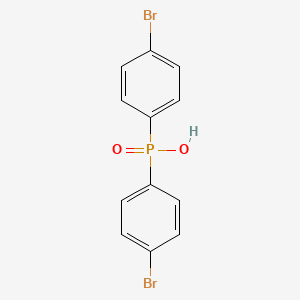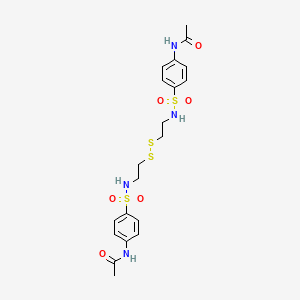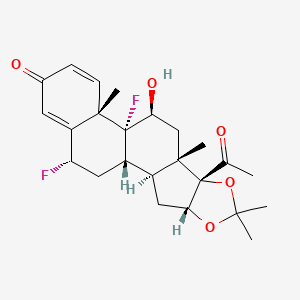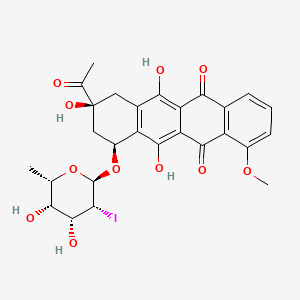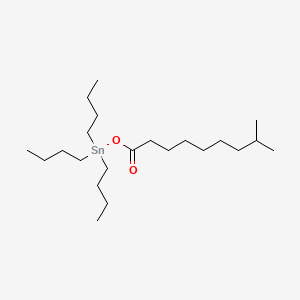
Tributyl(isodecanoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(isodecanoyloxy)stannane is an organotin compound with the molecular formula
C22H46O2Sn
. It is characterized by the presence of three butyl groups and an isodecanoyloxy group attached to a tin atom. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(isodecanoyloxy)stannane can be synthesized through the reaction of tributyltin chloride with isodecanoic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Bu3SnCl+C10H19COOH→Bu3SnOCOC10H19+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(isodecanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isodecanoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the isodecanoyloxy group.
Major Products Formed
Oxidation: Tin oxides and other organotin derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tributyl(isodecanoyloxy)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: It is used in studies related to the biological activity of organotin compounds, including their potential as antifungal and antibacterial agents.
Industrial Applications: The compound is used in the production of coatings, plastics, and other materials where organotin compounds are required.
Mecanismo De Acción
The mechanism by which tributyl(isodecanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, facilitating reactions such as catalysis and substitution. The isodecanoyloxy group can also participate in reactions, providing additional reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin chloride: Similar in structure but lacks the isodecanoyloxy group.
Tributyltin hydride: Contains a hydrogen atom instead of the isodecanoyloxy group.
Tributyltin acetate: Contains an acetate group instead of the isodecanoyloxy group.
Uniqueness
Tributyl(isodecanoyloxy)stannane is unique due to the presence of the isodecanoyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic and industrial applications where other organotin compounds may not be as effective.
Propiedades
Número CAS |
93805-32-4 |
|---|---|
Fórmula molecular |
C22H46O2Sn |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
tributylstannyl 8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
XZEOTXSVDUUCDW-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


